Reduced Basicity: Predicted pKa of 6.21 for 2,2-Difluorocyclopropan-1-amine vs. Cyclopropanamine
The gem-difluoro substitution on the cyclopropane ring exerts a powerful electron-withdrawing inductive effect, significantly reducing the basicity of the adjacent primary amine. The predicted pKa for (1R)-2,2-difluorocyclopropan-1-amine is 6.21 ± 0.40 . This stands in stark contrast to the pKa of unsubstituted cyclopropanamine, which is approximately 9.10 [1].
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 6.21 ± 0.40 (predicted) |
| Comparator Or Baseline | Cyclopropanamine: ~9.10 |
| Quantified Difference | ΔpKa ≈ 2.9 log units (approx. 800-fold difference in basicity) |
| Conditions | Predicted values; cyclopropanamine value from literature |
Why This Matters
This near-neutral pKa means 2,2-difluorocyclopropan-1-amine will be largely unprotonated at physiological pH, which is a critical differentiator for designing CNS-penetrant drugs or for modulating target engagement where a less basic amine is required to avoid off-target effects like hERG channel blockade [2].
- [1] Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. pKa of cyclopropanamine. View Source
- [2] Bezdudny, A. V., et al. (2015). Synthesis and studies on gem-fluorinated 2-azabicyclo[n.1.0]alkanes. Journal of Fluorine Chemistry, 173, 63-71. https://doi.org/10.1016/j.jfluchem.2015.02.005 View Source
